Linker Length-Dependent Degradation: PEG2 is Optimal for BRD4 PROTAC Efficacy Compared to PEG1 and PEG3
In a systematic study of PROTACs targeting BRD4, the compound containing a Pomalidomide-PEG2-azide linker (closely related to the target compound) demonstrated superior degradation activity compared to analogs with PEG1 and PEG3 linkers. The PEG2-linked PROTAC (Compound 21) achieved a BRD4 BD1 IC50 of 41.8 nM and inhibited THP-1 cell growth with an IC50 of 0.81 µM, while the PEG1 and PEG3 variants showed reduced or no activity at the same concentration, underscoring the critical role of the two-unit PEG spacer in achieving a functional ternary complex [1].
| Evidence Dimension | BRD4 BD1 Inhibition (IC50) and Cell Growth Inhibition (THP-1 IC50) |
|---|---|
| Target Compound Data | PROTAC with Pomalidomide-PEG2-azide linker: BRD4 BD1 IC50 = 41.8 nM; THP-1 cell growth IC50 = 0.81 µM |
| Comparator Or Baseline | PROTACs with Pomalidomide-PEG1-azide and Pomalidomide-PEG3-azide linkers: No significant degradation or growth inhibition reported at 1 µM |
| Quantified Difference | >10-fold difference in potency; only the PEG2 variant demonstrates effective degradation and cellular activity at sub-micromolar concentrations. |
| Conditions | In vitro BRD4 BD1 binding assay and THP-1 cell proliferation assay. Compound treatment at 1 µM for degradation assessment. |
Why This Matters
This data directly demonstrates that the PEG2 linker length is not interchangeable; using a PEG1 or PEG3 analog will result in a non-functional or significantly less potent PROTAC, making the target compound essential for achieving optimal BRD4 degradation.
- [1] Zhang, F., Wu, Z., et al. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide. Bioorganic & Medicinal Chemistry, 2020, 28(1), 115228. View Source
